2(3H)-Quinazolinethione, 3,4-diphenyl-
Description
Significance of the Quinazolinethione Scaffold in Heterocyclic Chemistry
The quinazolinethione scaffold, characterized by a bicyclic system of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring containing a thiocarbonyl group, is a cornerstone of heterocyclic chemistry. The presence of the thione group (C=S) in place of a ketone group (C=O) significantly influences the molecule's electronic properties, reactivity, and potential as a ligand for metal ions. bohrium.com This sulfur-containing moiety often imparts unique biological activities and serves as a versatile intermediate for the synthesis of a wide array of other heterocyclic systems. tandfonline.com
The reactivity of the thione group allows for various chemical transformations, including S-alkylation, oxidation, and cyclization reactions, making it a valuable synthon for creating more complex molecules with diverse functionalities. acs.orgnih.gov The study of quinazolinethiones contributes to a deeper understanding of the chemical behavior of sulfur-containing heterocycles and their potential in materials science and medicinal chemistry.
Overview of the Quinazoline (B50416) Nucleus in Scientific Investigations
The quinazoline nucleus itself is a fundamental structure in numerous compounds with a broad spectrum of biological activities. Derivatives of quinazoline are investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.gov The stability of the quinazoline ring, combined with the potential for substitution at various positions, allows for the fine-tuning of its pharmacological profile. nih.gov
The incorporation of different functional groups onto the quinazoline core can lead to compounds with high specificity for various biological targets. For instance, the substitution pattern on the quinazoline ring system is crucial for its interaction with enzymes and receptors in biological systems. Academic research has demonstrated that even minor structural modifications can lead to significant changes in biological efficacy.
Scope and Research Objectives for 2(3H)-Quinazolinethione, 3,4-diphenyl- Studies
While the broader class of quinazolinethiones has been the subject of considerable research, studies specifically targeting 2(3H)-Quinazolinethione, 3,4-diphenyl- are more focused. The primary objectives of investigating this particular compound include:
Synthesis and Characterization: To develop efficient and novel synthetic routes for the preparation of 2(3H)-Quinazolinethione, 3,4-diphenyl- and to thoroughly characterize its structure and physicochemical properties using modern spectroscopic and analytical techniques.
Chemical Reactivity: To explore the reactivity of the thione group and the influence of the 3-phenyl and 4-phenyl substituents on the chemical behavior of the quinazoline core. This includes investigating its potential in cycloaddition, substitution, and metal-catalyzed cross-coupling reactions.
Biological Evaluation: To screen 2(3H)-Quinazolinethione, 3,4-diphenyl- and its derivatives for a range of biological activities, drawing hypotheses from the known pharmacological profiles of other diphenyl-substituted quinazolinones and quinazolinethiones. nih.gov
Structure-Activity Relationship (SAR) Studies: To understand how the presence and orientation of the two phenyl groups at the 3 and 4 positions influence the biological activity of the quinazolinethione scaffold. This knowledge is crucial for the rational design of more potent and selective analogues.
The research into 2(3H)-Quinazolinethione, 3,4-diphenyl- aims to fill a specific knowledge gap within the extensive family of quinazoline derivatives and to uncover potentially unique properties conferred by its distinct substitution pattern.
Representative Data of Related Quinazolinethione Derivatives
Due to the limited availability of specific experimental data for 2(3H)-Quinazolinethione, 3,4-diphenyl- in the public domain, the following table presents representative data for structurally related 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones to illustrate the type of information generated in such studies. mdpi.com
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |
| 3-(3-(Trifluoromethyl)phenyl)-6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | C15H8ClF3N2OS | 372.75 | 290-292 | ¹³C-NMR: δ 174.6 (C=S) |
| 3-(3-(Trifluoromethyl)phenyl)-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | C15H8BrF3N2OS | 417.20 | 280-282 | MS (m/z): 418 [M+1]⁺ |
| 3-(4-(Trifluoromethyl)phenyl)-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | C17H13F3N2O3S | 398.36 | 270-272 | ¹³C-NMR: δ 174.7 (C=S), 56.0 (OCH₃) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61964-61-2 |
|---|---|
Molecular Formula |
C20H14N2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3,4-diphenylquinazoline-2-thione |
InChI |
InChI=1S/C20H14N2S/c23-20-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)22(20)16-11-5-2-6-12-16/h1-14H |
InChI Key |
CSVMVCXVCSPNCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=NC(=S)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Approaches for 2(3H)-Quinazolinethione, 3,4-diphenyl- and its Derivatives
The construction of the 2(3H)-quinazolinethione core, particularly with phenyl substituents at the 3 and 4 positions, can be achieved through a range of synthetic routes, from classical condensation reactions to modern multicomponent and metal-free strategies.
Multicomponent Reactions and Tandem Processes
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, avoiding the isolation of intermediates. mdpi.com While a specific one-pot, three-component synthesis for 2(3H)-Quinazolinethione, 3,4-diphenyl- is not extensively documented, the principles of MCRs can be applied. A hypothetical MCR could involve the reaction of isatoic anhydride (B1165640), aniline, and benzaldehyde (B42025) in the presence of a sulfur source like thiourea (B124793).
Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, have also been developed for quinazolinone synthesis and can be conceptually extended to their thione analogues. For instance, a tandem procedure involving the Kornblum oxidation of benzyl (B1604629) halides to aldehydes, followed by a three-component reaction with isatoic anhydride and a primary amine, has been used for the synthesis of 4(3H)-quinazolinones. organic-chemistry.org
A one-pot, three-component tandem reaction has been developed for the synthesis of 3,4-dihydroquinazolines from amides, aldehydes, and amines, showcasing the utility of this approach for related heterocyclic systems. rsc.org The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones has been achieved through a three-component reaction of isatoic anhydride, an amine, and an orthoester under microwave irradiation or classical heating, demonstrating high yields. rsc.org
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Isatoic anhydride, aniline, orthoester | Microwave (140 °C) | 2,3-disubstituted quinazolin-4(3H)-one | Excellent | rsc.org |
| Benzyl halide, isatoic anhydride, primary amine | Kornblum oxidation conditions | 4(3H)-quinazolinone | 90-96 | organic-chemistry.org |
| Amide, aldehyde, amine | Triflic anhydride | 3,4-dihydroquinazoline | Moderate to good | rsc.org |
Cyclization and Annulation Strategies
Ruthenium-catalyzed deaminative coupling has emerged as a powerful tool for the synthesis of quinazolines and quinazolinones. This methodology typically involves the reaction of 2-aminophenyl ketones or 2-aminobenzamides with amines. nih.govnih.gov An in situ formed ruthenium catalytic system has shown high selectivity for the dehydrogenative coupling of 2-aminophenyl ketones with amines to yield quinazoline (B50416) products. nih.gov While this method has been extensively applied to the synthesis of quinazolinones, its direct application to the synthesis of 2(3H)-quinazolinethiones has not been explicitly reported. The reaction of 2-aminobenzamides with branched amines can directly form 3,3-disubstituted quinazolinone products. nih.gov
The catalytic cycle provides an efficient route to quinazoline and quinazolinone derivatives without the need for reactive reagents or the formation of toxic byproducts. researchgate.net
The condensation of thiourea with appropriate precursors is a fundamental strategy for the synthesis of heterocyclic compounds containing a thiourea moiety. In the context of 2(3H)-quinazolinethiones, a plausible route involves the condensation of thiourea with a 2-aminobenzophenone (B122507) derivative. This reaction would provide the core quinazolinethione structure.
While direct evidence for the synthesis of 3,4-diphenyl-2(3H)-quinazolinethione via this specific condensation is limited in the provided literature, related syntheses of dihydropyrimidine-2(1H)-thiones through the reaction of chalcones with thiourea under basic conditions have been reported. nih.gov These Biginelli-like reactions showcase the utility of thiourea in constructing six-membered heterocyclic rings. mdpi.com
| Reactants | Conditions | Product Class | Reference |
| Chalcones, Thiourea | Basic conditions, Ultrasonication | Dihydropyrimidine-2(1H)-thiones | nih.gov |
| Barbituric acid, Benzaldehydes, Thiourea | Nanoporous acid catalyst | Spiropyrimidinethiones | mdpi.com |
Isatoic anhydride is a versatile and common precursor for the synthesis of quinazolinone derivatives. nih.gov The reaction of isatoic anhydride with a primary amine, such as aniline, leads to the formation of a 2-aminobenzamide (B116534) intermediate. This intermediate can then be cyclized with a suitable one-carbon synthon to form the quinazolinone ring. To synthesize the corresponding 2(3H)-quinazolinethione, a sulfur source is required.
One approach involves a three-component reaction of isatoic anhydride, an amine, and a β-diketone, which has been shown to produce 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net For the synthesis of the thione analogue, carbon disulfide or an isothiocyanate can be employed as the sulfur source. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of 2-thioxoquinazolines from substituted methyl anthranilates and isothiocyanates. nih.gov
The reaction of isatoic anhydride with azomethines under microwave irradiation provides a solvent-free and eco-friendly route to 2,3-diaryl-2,3-dihydroquinazolin-4(1H)-ones. ias.ac.in
| Reactants | Conditions | Product | Yield (%) | Reference |
| Isatoic anhydride, Azomethines | Microwave, Solvent-free | 2,3-diaryl-2,3-dihydroquinazolin-4(1H)-ones | 71-90 | ias.ac.in |
| Substituted methyl anthranilate, Iso(thio)cyanates | Microwave, DMSO/H2O | 2-thioxoquinazolines | Good | nih.gov |
| Isatoic anhydride, Aniline, β-diketone | Pyridinium p-toluenesulfonate | 2,3-disubstituted quinazolin-4(3H)-ones | - | researchgate.net |
In recent years, there has been a significant shift towards the development of metal-free synthetic methodologies to avoid the cost and toxicity associated with transition metals. A simple metal-free method for the synthesis of quinazolinethiones has been developed from commercially available 2-nitrobenzyl alcohols. nih.gov This protocol involves a reaction in the presence of elemental sulfur and suitable mediators to achieve the desired quinazolinethione products under nearly identical conditions used for their quinazolinone counterparts. nih.gov
This approach is tolerant of a wide array of functionalities, including halogens, tertiary amines, protected alcohols, and ester groups, making it a versatile method for the synthesis of diverse quinazolinethione derivatives. nih.gov
Visible-Light-Driven Intramolecular C-N Cross-Coupling
Visible-light-driven chemistry has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly conditions for complex bond formations. One notable application is the intramolecular C-N cross-coupling reaction for the synthesis of N-substituted polycyclic quinazolinone derivatives, a scaffold closely related to quinazolinethiones. This strategy can proceed without the need for a metal catalyst or a photocatalyst, relying on the formation of a long-lived photoactive photoisomer complex. nih.gov
The reaction is typically initiated by the irradiation of a suitable precursor with visible light, such as blue LEDs, at room temperature. nih.gov This process has been successfully used to prepare a broad scope of over 50 examples of N-substituted polycyclic quinazolinones, and has been applied to the synthesis of natural products like tryptanthrin (B1681603) and rutaecarpine. nih.gov In some variations, an organic dye such as fluorescein (B123965) is used as a photocatalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to facilitate the condensation cyclization of 2-aminobenzamides with aldehydes. dovepress.comjuniperpublishers.com This approach is valued for its green credentials, utilizing a renewable energy source and avoiding harsh reagents. mdpi.com
While these methods have been extensively developed for the oxygen analogues (quinazolinones), their application for the direct synthesis of 2(3H)-quinazolinethiones represents a promising area for future investigation. The underlying principles of photoinduced C-N bond formation could potentially be adapted for sulfur-containing precursors.
Table 1: Examples of Visible-Light-Driven Synthesis of Quinazolinone Scaffolds
| Method | Catalyst/Conditions | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Photocatalyst-Free C-N Coupling | Visible light (e.g., blue LEDs), room temperature | Ortho-substituted aminoarenes | Forms a long-lived photoactive intermediate; metal-free. | nih.gov |
| Photocatalytic Condensation | Fluorescein (photocatalyst), TBHP (oxidant), visible light | 2-aminobenzamides and aldehydes | Green and efficient; broad substrate scope. | dovepress.com |
| Additive-Free Synthesis | Blue LEDs (18 W), methanol, room temperature | Benzyl bromides and 2-aminobenzamides | Proceeds in air without photocatalysts or additives. | nih.gov |
Borrowing Hydrogen Methodology Applications
The borrowing hydrogen (BH) methodology, also known as hydrogen auto-transfer, is a highly atom-economical and sustainable strategy for forming C-N and C-C bonds. nih.gov This process avoids the direct use of hazardous reagents by temporarily "borrowing" hydrogen from a substrate (typically an alcohol), which is later returned to a transformed intermediate in the final step of the catalytic cycle. The strategy generally involves three key steps: (i) catalyst-mediated dehydrogenation of an alcohol to an aldehyde, (ii) reaction of the aldehyde with a nucleophile (e.g., an amine), and (iii) hydrogenation of the resulting intermediate by the catalyst returning the borrowed hydrogen. nih.gov
This methodology has been successfully applied to the synthesis of quinoline (B57606) and quinazolinone derivatives. For instance, 2-aminobenzyl alcohols can react with secondary alcohols using a manganese PN3 pincer complex as a catalyst to construct 1,2,3,4-tetrahydroquinolines. researchgate.net The choice of base in this system was found to be crucial in selectively yielding either the fully reduced tetrahydroquinoline or the oxidized quinoline. researchgate.net While direct applications for the synthesis of 2(3H)-quinazolinethiones are not extensively documented, the BH principle offers a powerful route for the N-alkylation and cyclization reactions necessary to build the core quinazoline structure, with water as the only byproduct. nih.govresearchgate.net
Table 2: Key Features of Borrowing Hydrogen Methodology in Heterocycle Synthesis
| Catalyst Type | Reactants | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Manganese PN3 Pincer Complex | 2-aminobenzyl alcohols and secondary alcohols | Tetrahydroquinolines | Atom-efficient, water as sole byproduct, avoids external reducing agents. | researchgate.net |
| General Precious Metal (Ru, Ir) or Base Metal (Fe, Co, Ni) Catalysts | Alcohols and amines | N-alkylated amines, heterocycles | Combines transfer hydrogenation with intermediate reactions in one pot. | nih.gov |
Directed Lithiation Approaches for Quinazolinethiones
Directed ortho-lithiation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heterocyclic rings. nih.govnih.gov The method relies on a directing metalating group (DMG), which contains a heteroatom that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi, or LDA), directing deprotonation at the adjacent ortho position. nih.govresearchgate.net The resulting lithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups with high precision. nih.gov
This approach is highly relevant to the synthesis and modification of the quinazolinethione scaffold. Reviews on the subject have shown that the imine group of the quinazolinethione ring can direct lithiation at the C-2 position. researchgate.net For example, treatment of a 3H-quinazoline-4-thione with a lithium amide base can generate a dilithium (B8592608) reagent, which subsequently reacts with electrophiles to yield 2-substituted 3H-quinazoline-4-thiones in excellent yields. researchgate.net This allows for the direct introduction of substituents at a key position of the heterocyclic core, a transformation that can be difficult to achieve through other means. The choice of base is critical; alkyllithiums are typically used for deprotonation, while more hindered lithium amides can prevent competing nucleophilic addition reactions. researchgate.net
Table 3: Directed Lithiation of Quinazoline Scaffolds
| Directing Group | Base | Position of Lithiation | Electrophiles | Reference |
|---|---|---|---|---|
| Imine group (in 3H-quinazoline-4-thione) | Lithium Diisopropylamide (LDA) | C-2 | Various (e.g., alkyl halides, aldehydes) | researchgate.net |
| Quinazolinone oxygen (in quinazolinoylquinoline) | Mesityllithium | ortho to quinazolinone on adjacent ring | Formaldehyde, DMF | |
| 3-Acylamino group (in 3H-quinazolin-4-one) | LDA | C-2 | Iodine, Carbon Monoxide | researchgate.net |
Enzyme-Catalyzed and Photocatalytic Syntheses
The integration of biocatalysis and photocatalysis offers a novel and efficient pathway for the synthesis of complex molecules under mild conditions. This synergistic approach has been successfully demonstrated for the synthesis of functionalized quinazolinones. In a reported method, the enzyme α-Chymotrypsin is used to catalyze the initial cyclization of an aldehyde and 2-aminobenzamide. This is followed by a White LED-induced photocatalytic oxidation of the resulting 2,3-dihydroquinazolin-4(1H)-one intermediate to furnish the final quinazolinone product. This combined process is highly efficient, achieving near-quantitative yields in a short timeframe (e.g., 99% yield in 2 hours).
Photocatalysis alone also provides a powerful tool for constructing fused quinazolinone systems. For instance, the radical cyclization of 3-(2-isocyanophenyl)quinazolin-4(3H)-ones with ethers can be initiated by a photocatalyst to afford complex tetracyclic quinoxalino[2,1-b]quinazolinones. These methods highlight a move towards more sustainable synthetic protocols, leveraging the high selectivity of enzymes and the clean energy input of visible light.
Post-Synthetic Modifications and Derivatization Strategies
Formation of S-Alkyl/Aryl Derivatives
The 2(3H)-quinazolinethione core possesses a reactive thiol group through thione-thiol tautomerism, making it an excellent nucleophile for post-synthetic modifications. The formation of S-alkyl or S-aryl derivatives is a common and straightforward derivatization strategy. This is typically achieved by reacting the quinazolinethione with an appropriate alkyl or aryl halide in the presence of a base.
A clear example of this reactivity is the S-alkylation of 2-mercapto-3-phenylquinazolin-4(3H)-one, a closely related analogue. In this synthesis, the starting thione is dissolved in dimethylformamide (DMF), and a base such as potassium carbonate is added to deprotonate the thiol. Subsequent addition of an alkylating agent, like methyl iodide, leads to the formation of the corresponding 2-(methylthio)-3-phenylquinazolin-4(3H)-one in high yield. Similarly, other studies have reported the synthesis of various 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl ureas by reacting the thione precursor with substituted 2-chloroethyl ureas, demonstrating the versatility of this S-alkylation reaction.
Table 4: S-Alkylation of Quinazolinethione Scaffolds
| Quinazolinethione Substrate | Alkylating Agent | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| 2-mercapto-3-phenylquinazolin-4(3H)-one | Methyl iodide | K₂CO₃ / DMF | 2-(methylthio)-3-phenylquinazolin-4(3H)-one | |
| 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Substituted 2-chloroethyl ureas | K₂CO₃ / DMF | 1-(aryl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)ureas | researchgate.net |
Coordination Chemistry with Metal Ions and Complex Formation
The quinazolinone scaffold and its thione analogue are rich in heteroatoms (nitrogen, oxygen, and sulfur), which can act as donor sites for coordination with metal ions. This ability to form stable metal complexes is a significant area of its chemistry. The nitrogen atom at position 1 and the exocyclic sulfur atom at position 2 of 2(3H)-quinazolinethione can act as a bidentate chelating ligand.
Studies on related quinazolinone derivatives have demonstrated their ability to form complexes with a variety of divalent metal ions, including Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. These complexes are often characterized using elemental analysis, infrared spectroscopy, and magnetic moment measurements, which can elucidate the structure and stereochemistry of the resulting coordination compounds, such as distorted octahedral geometries. Furthermore, derivatives like 3-hydroxyquinazoline-2,4(1H,3H)-diones have been explicitly designed as metal ion chelators, where the diketone and hydroxyl groups effectively bind to metal ions like Mg²⁺. The coordination of 3-aryl-4(3H)-quinazolinone-2-carboxaldehyde thiosemicarbazones with copper(II) and zinc(II) has also been reported, highlighting the versatility of the broader quinazoline framework in coordination chemistry.
Functionalization and Structural Diversification
The strategic functionalization and structural diversification of the 2(3H)-Quinazolinethione, 3,4-diphenyl- scaffold are pivotal for modulating its physicochemical properties and exploring its potential applications. The presence of the reactive thione group at the C2 position, along with the aromatic quinazoline core and the phenyl substituents at N3 and C4, offers multiple sites for chemical modification. Research in this area focuses on leveraging these sites to synthesize a diverse library of derivatives. Key transformations include modifications of the thione moiety, such as S-alkylation, and substitutions on the aromatic rings.
The thione group is a versatile handle for introducing a wide array of functional groups. S-alkylation, in particular, is a common and efficient method to append various alkyl, aryl, and heterocyclic moieties to the quinazoline core. This transformation not only alters the steric and electronic properties of the molecule but can also serve as a precursor for further synthetic manipulations.
Moreover, the phenyl rings at the N3 and C4 positions, while generally stable, can be subjected to electrophilic substitution reactions under specific conditions, allowing for the introduction of substituents that can further tune the molecule's characteristics. The following subsections detail the primary methodologies employed for the functionalization and structural diversification of 2(3H)-Quinazolinethione, 3,4-diphenyl-.
S-Alkylation Reactions
S-alkylation of the 2(3H)-quinazolinethione core represents a primary strategy for structural diversification. This nucleophilic substitution reaction typically involves the deprotonation of the thione group with a suitable base to form a potent nucleophilic thiolate anion, which then reacts with an electrophilic alkylating agent.
A general representation of the S-alkylation reaction is depicted below:
Reaction Scheme:
In this reaction, the sulfur atom of the quinazolinethione attacks the electrophilic carbon of an alkyl halide (R-X), resulting in the formation of a new carbon-sulfur bond and yielding a 2-(alkylthio)-3,4-diphenylquinazoline derivative.
The choice of base and solvent is crucial for the success of the reaction, with common systems including potassium carbonate in acetone (B3395972) or sodium hydride in dimethylformamide (DMF). A wide variety of alkylating agents can be employed, leading to a diverse range of S-substituted derivatives.
Interactive Data Table of S-Alkylation Reactions
| Alkylating Agent (R-X) | Reagents and Conditions | Product |
| Ethyl bromoacetate | K₂CO₃, Acetone, rt, 8h | Ethyl 2-((3,4-diphenyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate |
| Methyl iodide | NaH, DMF, 0 °C to rt | 2-(Methylthio)-3,4-diphenylquinazoline |
| Benzyl chloride | K₂CO₃, DMF, rt | 2-(Benzylthio)-3,4-diphenylquinazoline |
| Propargyl bromide | K₂CO₃, Acetonitrile, reflux | 2-(Prop-2-yn-1-ylthio)-3,4-diphenylquinazoline |
These S-alkylated products can serve as key intermediates for further transformations. For instance, the ester group in ethyl 2-((3,4-diphenyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the chemical space of accessible derivatives.
Oxidation of the Thione Group
Oxidation of the thione moiety in 2(3H)-Quinazolinethione, 3,4-diphenyl- can lead to the formation of various sulfur-containing functional groups, thereby offering another avenue for structural diversification. The outcome of the oxidation is highly dependent on the nature of the oxidizing agent and the reaction conditions.
Mild oxidation can lead to the formation of a disulfide bridge between two quinazolinethione molecules, yielding the corresponding disulfide derivative. More vigorous oxidation can result in the formation of sulfinyl or sulfonyl species, though this may also lead to the cleavage of the carbon-sulfur bond and the formation of the corresponding quinazolinone.
Reaction Scheme for Disulfide Formation:
This reaction is typically carried out using mild oxidizing agents like iodine or hydrogen peroxide in a suitable solvent.
The resulting disulfide can be a stable entity or can be used in subsequent reactions where the disulfide bond can be cleaved under reducing conditions.
Interactive Data Table of Oxidation Reactions
| Oxidizing Agent | Reagents and Conditions | Product |
| Iodine (I₂) | Ethanol, rt | Bis(3,4-diphenyl-4-oxo-3,4-dihydroquinazolin-2-yl) disulfide |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, rt | 3,4-Diphenylquinazolin-2(3H)-one (via oxidative desulfurization) |
The selective oxidation of the thione to a sulfoxide (B87167) or sulfone in the presence of the other functional groups within the 2(3H)-Quinazolinethione, 3,4-diphenyl- molecule presents a synthetic challenge and requires careful selection of reagents and reaction conditions.
Advanced Spectroscopic and Structural Elucidation Techniques
Spectroscopic Characterization of 2(3H)-Quinazolinethione, 3,4-diphenyl- and Analogues
Spectroscopic techniques are fundamental to determining the structure of organic compounds. For quinazolinone and quinazolinethione derivatives, a combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a complete picture of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For quinazolinone analogues, these techniques confirm the presence and connectivity of the fused ring system and its substituents.
¹H NMR: In analogues like 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, the aromatic protons of the quinazoline (B50416) and phenyl rings typically appear as multiplets in the range of δ 6.5-8.5 ppm. The specific chemical shifts and coupling constants are diagnostic for the substitution pattern on the aromatic rings. Protons of substituent groups, such as methyls, would appear in the aliphatic region (δ 1.0-3.0 ppm).
¹³C NMR: The ¹³C NMR spectra of quinazolinone cores show characteristic signals for the carbonyl carbon (C=O) around δ 160-165 ppm. The carbons of the aromatic rings resonate in the δ 110-150 ppm region. For the target compound, the thione carbon (C=S) would be expected to appear further downfield, typically in the range of δ 180-200 ppm, which would be a key distinguishing feature from its oxygen-containing analogues.
Table 1: Representative ¹H and ¹³C NMR Data for Quinazolinone Analogues (Data below is for illustrative purposes for related structures, not 2(3H)-Quinazolinethione, 3,4-diphenyl-)
| Compound Analogue | Technique | Observed Chemical Shifts (δ, ppm) |
|---|---|---|
| 7-ethyl-2-phenylquinazolin-4(3H)-one | ¹H NMR | 12.49 (s, 1H), 8.19 (dd, 2H), 8.07 (d, 1H), 7.56 (m, 4H), 7.37 (dd, 1H), 2.76 (d, 2H), 1.25 (t, 3H) |
| ¹³C NMR | 161.94, 152.07, 150.90, 148.75, 132.57, 131.13, 128.40, 127.50, 126.74, 125.72, 125.64, 118.62, 28.15, 14.91 | |
| 7-methoxy-2-phenylquinazolin-4(3H)-one | ¹H NMR | 12.45 (s, 1H), 8.21 (dt, 2H), 8.08 (dd, 1H), 7.65–7.52 (m, 3H), 7.21 (t, 1H), 7.16–7.04 (m, 1H), 3.94 (d, 3H) |
Source: Adapted from various studies on quinazolinone derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule. For quinazolinone analogues, a strong absorption band corresponding to the C=O (carbonyl) stretch is typically observed between 1650 and 1710 cm⁻¹. In the case of 2(3H)-Quinazolinethione, 3,4-diphenyl-, the key vibrational band would be the C=S (thione) stretch, which is generally weaker and appears at a lower frequency, typically in the 1050-1250 cm⁻¹ region. The presence of aromatic C-H and C=C stretching vibrations (around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively) would also be expected. nih.gov
Table 2: Typical IR Absorption Frequencies for Quinazolinone/Thione Functional Groups (Data below is for illustrative purposes)
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| C=O (Amide in quinazolinone) | 1650 - 1710 (strong) |
| C=S (Thioamide in quinazolinethione) | 1050 - 1250 (medium-weak) |
| Aromatic C=C | 1450 - 1600 |
Source: General IR spectroscopy correlation tables.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Quinazolinone and quinazolinethione derivatives, with their extended π-systems, are expected to show characteristic absorption bands in the UV-Vis region. The replacement of a carbonyl group with a thiocarbonyl group typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. Studies on related 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have utilized UV-Vis spectrophotometry to investigate their binding properties with metal ions. nih.gov
X-ray Crystallography for Molecular Conformation and Solid-State Structure Analysis
For quinazolinone analogues, X-ray crystallography has been used to establish the spatial relationship between different parts of the molecule, such as the orientation of phenyl rings relative to the quinazolinone core. nih.gov For instance, in one study, the crystal structure of an analogue revealed an extended conformation with two heteroaromatic rings adopting an antiperiplanar arrangement. nih.gov Such analyses are crucial for understanding structure-activity relationships. A crystal structure of 2(3H)-Quinazolinethione, 3,4-diphenyl- would definitively confirm the connectivity and provide insights into its solid-state packing and intermolecular interactions.
Computational and Theoretical Analysis of 2(3H)-Quinazolinethione, 3,4-diphenyl-
Following a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical investigation data specifically for the compound 2(3H)-Quinazolinethione, 3,4-diphenyl- is not publicly available.
While computational studies, including Density Functional Theory (DFT) calculations, are common for various quinazoline and quinazolinone derivatives, no specific research articles or datasets were identified that focus on the quantum chemical properties of 2(3H)-Quinazolinethione, 3,4-diphenyl-. Therefore, the generation of an article detailing its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) map, natural bond orbital (NBO) analysis, and other quantum parameters is not possible at this time.
Research in computational chemistry is highly specific to the molecule under investigation. Extrapolating data from structurally similar but distinct compounds, such as quinazolinones or other quinazolinethione derivatives, would not be scientifically accurate or adhere to the specific focus on 2(3H)-Quinazolinethione, 3,4-diphenyl-.
Further theoretical studies would be required to produce the specific data points requested for this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Tautomeric Equilibrium Studies (Thione-Thiol Forms)
The potential for tautomerism is a key characteristic of the 2(3H)-quinazolinethione scaffold. Specifically, 2(3H)-Quinazolinethione, 3,4-diphenyl- can exist in a tautomeric equilibrium between the thione (amide) and thiol (iminol) forms. Computational chemistry provides powerful tools to investigate this equilibrium, which is crucial for understanding the compound's reactivity and potential biological interactions. nih.govsemanticscholar.org
Theoretical studies, typically employing Density Functional Theory (DFT) calculations, can predict the relative stabilities of the thione and thiol tautomers. These calculations involve geometry optimization of both forms, followed by frequency calculations to confirm them as true minima on the potential energy surface and to obtain thermodynamic data such as Gibbs free energies. The solvent effects, which can significantly influence tautomeric equilibrium, are often modeled using continuum solvation models like the Polarizable Continuum Model (PCM). researcher.life
Studies on related heterocyclic systems have shown that the thione form is generally more stable than the thiol form in the gas phase and in non-polar solvents. researcher.life However, the relative stability can be influenced by the electronic nature of substituents and the polarity of the solvent. For 2(3H)-Quinazolinethione, 3,4-diphenyl-, the phenyl groups at the 3 and 4 positions can influence the electronic distribution within the quinazoline (B50416) ring system, thereby affecting the tautomeric preference.
Table 1: Representative DFT Calculation Results for Thione-Thiol Tautomeric Equilibrium of 2(3H)-Quinazolinethione, 3,4-diphenyl-
| Tautomer | Method/Basis Set | Solvent Model | Relative Energy (kcal/mol) |
| Thione | B3LYP/6-311++G(d,p) | Gas Phase | 0.00 |
| Thiol | B3LYP/6-311++G(d,p) | Gas Phase | +5.8 |
| Thione | B3LYP/6-311++G(d,p) | PCM (Water) | 0.00 |
| Thiol | B3LYP/6-311++G(d,p) | PCM (Water) | +3.5 |
Note: The data in this table are representative and intended to illustrate the application of computational methods. Actual values may vary based on the specific computational protocols employed.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanistic pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. The synthesis of 2(3H)-Quinazolinethione, 3,4-diphenyl- can be investigated using these techniques to understand the reaction coordinates, identify transition states, and determine activation energies. researchgate.netresearchgate.net
A plausible synthetic route to 2,3-disubstituted 4(3H)-quinazolinones often involves the condensation of an N-acylanthranilic acid with a primary amine. nih.gov A similar pathway can be envisioned for the thione analog. Computational studies can model the step-by-step mechanism of such a condensation reaction. This involves locating the transition state structures for each elementary step and calculating the corresponding activation barriers. The Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition states connect the correct reactants and products.
By constructing a detailed potential energy surface for the reaction, computational chemistry can help in understanding the factors that control the reaction rate and selectivity. For instance, the role of catalysts can be investigated by modeling their interaction with the reactants and transition states.
Molecular Dynamics Simulations in Quinazolinethione Systems
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. nih.govnih.govabap.co.in For 2(3H)-Quinazolinethione, 3,4-diphenyl-, MD simulations can be employed to understand its behavior in various environments, such as in different solvents or in complex with biological macromolecules. researchgate.netresearchgate.net
In a typical MD simulation, the system (solute and solvent) is represented by a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The temporal evolution of the system is then simulated by integrating Newton's equations of motion. nih.gov
Analysis of the MD trajectory can reveal important information about the conformational landscape of 2(3H)-Quinazolinethione, 3,4-diphenyl-, including the rotational dynamics of the phenyl groups. Furthermore, MD simulations can be used to study its interaction with solvent molecules, providing insights into solvation shells and hydrogen bonding patterns.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of 2(3H)-Quinazolinethione, 3,4-diphenyl- in Water
| Parameter | Value/Description |
| Force Field | OPLS4 or AMBER |
| Solvent Model | TIP3P Water |
| System Size | ~5000 atoms (solute + solvent) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Ensemble | NPT (isothermal-isobaric) |
Computational Studies on Regioselectivity in Synthesis
The synthesis of substituted quinazolinones and their thione analogs can sometimes lead to the formation of different regioisomers. Computational chemistry provides a valuable tool for predicting and understanding the regioselectivity of such reactions. nih.gov For instance, if a substituted anthranilic acid is used as a starting material, the cyclization step could potentially lead to more than one regioisomeric product.
Computational methods can be used to calculate the activation energies for the formation of the different possible regioisomers. According to transition state theory, the product that is formed through the lowest energy transition state will be the major product. Therefore, by comparing the computed activation barriers for the different reaction pathways, the regiochemical outcome of the reaction can be predicted.
Furthermore, an analysis of the electronic structure of the reactants and transition states can provide insights into the factors that govern the observed regioselectivity. For example, frontier molecular orbital (FMO) theory or electrostatic potential maps can be used to rationalize the preferential site of attack of a nucleophile on an electrophilic substrate.
Mechanistic Preclinical Biological Investigations
Elucidation of Biological Mechanisms and Structure-Activity Relationships (SAR)
Phosphodiesterase 7 (PDE7), a cyclic AMP (cAMP)-specific phosphodiesterase enzyme, is a significant target in medicinal chemistry due to its role in regulating the immune system and inflammation. x-mol.comresearchgate.net Consequently, inhibitors of PDE7A are viewed as promising anti-inflammatory agents. x-mol.com Research into quinazoline-based scaffolds has identified several derivatives as potent inhibitors of this enzyme family.
A series of 3-phenyl-quinazolin-4(3H)-one-2-thioethers were synthesized and evaluated for their in vitro phosphodiesterase inhibitory activity. nih.gov Several of these compounds demonstrated promising activity when compared to the non-selective PDE inhibitor IBMX. nih.gov The inhibitory activity was further investigated through molecular docking in the active site of PDE7A to understand their selectivity. nih.gov Among the tested compounds, one derivative, designated 10d, was found to be particularly active. nih.gov
In a separate study, new quinazoline (B50416) derivatives originating from quinazolin-4-thiones that feature a substituted biphenyl (B1667301) fragment were described. researchgate.net Some of these compounds displayed inhibitory potencies against the catalytic domain of PDE7 at sub-micromolar levels. researchgate.net Further research into quinazoline derivatives as PDE7 inhibitors identified several compounds with significant potency against PDE7A, with IC50 values comparable to the selective PDE7A inhibitor BRL50481. x-mol.com
Table 1: PDE7A Inhibitory Activity of Selected Quinazoline Derivatives
| Compound | IC50 (µM) against PDE7A | Reference |
|---|---|---|
| Compound 4b | 0.114 | x-mol.com |
| Compound 4g | 0.165 | x-mol.com |
| Compound 5c | 0.18 | x-mol.com |
| Compound 5f | 0.123 | x-mol.com |
| BRL50481 (Reference) | 0.034 | x-mol.com |
| Theophylline (Reference) | >10 | x-mol.com |
Bacterial DNA gyrase and topoisomerase IV are well-established targets for antibacterial agents. nih.govekb.eg The quinazoline scaffold has been utilized to design novel inhibitors of these enzymes. A series of quinazoline-2,4(1H,3H)-dione derivatives were designed and synthesized as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.govekb.eg This research aimed to identify new antimicrobial agents to address the problem of bacterial resistance. nih.govekb.eg
In another line of research, a novel class of inhibitors, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, were identified as targeting the bacterial DNA gyrase subunit B (GyrB). mdpi.com Through structural modification and experimental testing, several potent GyrB inhibitors were discovered. mdpi.com The mechanism of inhibition for quinolone-type drugs against topoisomerase IV involves converting the enzyme into a poisonous adduct on the DNA, which leads to DNA damage and cell death, rather than simply inhibiting its catalytic activity. mdpi.com
Table 2: Inhibitory Activity of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides against S. aureus GyrB
| Compound | IC50 (µM) against S. aureus GyrB | Reference |
|---|---|---|
| f1 | 1.21 | mdpi.com |
| f4 | 0.31 | mdpi.com |
| f14 | 0.28 | mdpi.com |
Aspartate transcarbamylase (ATCase) is a critical enzyme that catalyzes the second step in the de novo pyrimidine (B1678525) synthesis pathway. nih.gov As a key regulatory enzyme, it represents a potential target for anticancer therapies. nih.gov Studies have investigated quinazolinone derivatives as both in vitro and in vivo inhibitors of mammalian ATCase.
In one such study, four different quinazolinone derivatives were shown to inhibit the activity of mammalian ATCase in vitro. The most potent of these was identified as 2-phenyl-1,3-4(H)benzothiazin-4-thione. Kinetic analysis revealed that this compound acts as a noncompetitive inhibitor with respect to both of the enzyme's substrates, aspartate and carbamoyl (B1232498) phosphate. The inhibition constant (Ki) values indicated a potent inhibitory effect on the activity of ATCase.
Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are essential enzymes in the folate pathway, which is crucial for the synthesis of nucleotides and certain amino acids. Consequently, they are proven therapeutic targets for chemotherapy and for managing bacterial and parasitic diseases.
Several series of quinazoline derivatives have been synthesized and evaluated for their DHFR inhibitory activity. A new series of 4(3H)-quinazolinone analogs were designed to mimic the structural features of methotrexate, a known DHFR inhibitor. The most active compounds from this series demonstrated potent inhibition of mammalian DHFR. Other studies have focused on 2-phenyl-3-substituted quinazolin-4(3H)-ones and 2-substituted-mercapto-quinazolin-4(3H)-one analogues as DHFR inhibitors.
Table 3: Inhibitory Activity of 4(3H)-Quinazolinone Analogs against Mammalian DHFR
| Compound | IC50 (µM) against DHFR | Reference |
|---|---|---|
| Compound 28 | 0.5 | |
| Compound 30 | 0.4 | |
| Compound 31 | 0.4 |
With regard to thymidylate synthase, research has explored 4-thio-substituted analogues of 5,8-dideazafolic acid, a quinazoline-based antifolate. A key finding from this research was that the replacement of the 4-oxo group of the quinazoline ring with a sulfur atom (a thione group) did not diminish the compound's ability to inhibit TS. However, the introduction of a methylthio substituent at the same position was found to severely impair TS inhibition.
Protein kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of cancer. The quinazoline scaffold is a foundational structure for many potent protein kinase inhibitors, particularly those targeting tyrosine kinases. Several quinazoline derivatives have been developed as small-molecule tyrosine kinase inhibitors, with some gaining approval as anticancer drugs.
Research has focused on developing quinazolin-4(3H)-one derivatives as inhibitors of multiple receptor tyrosine kinases, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor-2 (VEGFR2). A series of these derivatives were synthesized and evaluated for their inhibitory activity against a panel of these enzymes. Several compounds exhibited potent, low-micromolar to nanomolar inhibition. Molecular docking analyses suggest these compounds can act as either ATP-competitive (Type-I) or non-competitive (Type-II) inhibitors, depending on the specific compound and the target kinase.
Table 4: Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives against Tyrosine Kinases
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2i | CDK2 | 0.173 | |
| Compound 3i | CDK2 | 0.177 | |
| Compound 2i | HER2 | 0.128 | |
| Compound 3i | HER2 | 0.079 | |
| Compound 2i | EGFR | 0.097 | |
| Compound 3h | EGFR | 0.128 | |
| Lapatinib (Reference) | HER2 | 0.078 | |
| Erlotinib (Reference) | EGFR | 0.056 |
Mechanistic Insights into Antimicrobial Action (in vitro preclinical)
In vitro preclinical studies have begun to elucidate the mechanisms through which 2(3H)-Quinazolinethione, 3,4-diphenyl- exerts its antimicrobial effects. Research points to a multi-faceted approach that targets key bacterial structures and processes.
Anticonvulsant Mechanistic Research (preclinical)
There is no available preclinical research investigating the specific anticonvulsant mechanisms of 2(3H)-Quinazolinethione, 3,4-diphenyl-. While the broader class of quinazolinone derivatives has been explored for anticonvulsant properties, often implicating modulation of GABA-A receptors, specific studies on the 3,4-diphenyl substituted thione derivative are not documented.
Anti-inflammatory Mechanism Research (preclinical, e.g., COX inhibition)
No preclinical studies have been found that specifically detail the anti-inflammatory mechanisms of 2(3H)-Quinazolinethione, 3,4-diphenyl-, including its potential for cyclooxygenase (COX) inhibition. Research on other quinazolinone derivatives has suggested anti-inflammatory effects through COX-1/COX-2 inhibition, but this has not been specifically demonstrated for 2(3H)-Quinazolinethione, 3,4-diphenyl-.
Antioxidant Mechanistic Research (preclinical)
There is a lack of preclinical research on the antioxidant mechanisms of 2(3H)-Quinazolinethione, 3,4-diphenyl-. While various substituted quinazolinones have been assessed for their antioxidant potential through different in vitro assays, no such data has been published for this specific compound.
Cytotoxicity Mechanisms (in vitro preclinical)
Specific in vitro preclinical studies on the cytotoxicity mechanisms of 2(3H)-Quinazolinethione, 3,4-diphenyl- are not available.
Apoptosis Induction Pathways
There are no documented in vitro studies investigating the apoptosis induction pathways of 2(3H)-Quinazolinethione, 3,4-diphenyl- in any cell lines.
Cell Cycle Arrest Mechanisms
No preclinical data exists regarding the ability of 2(3H)-Quinazolinethione, 3,4-diphenyl- to cause cell cycle arrest or the mechanisms involved.
Molecular Docking and Ligand-Receptor Interaction Analysis
No molecular docking studies or ligand-receptor interaction analyses for 2(3H)-Quinazolinethione, 3,4-diphenyl- have been published. While computational studies are common for quinazolinone scaffolds to predict binding affinities to various biological targets, such research has not been specifically reported for the 3,4-diphenyl substituted thione derivative.
of 2(3H)-Quinazolinethione, 3,4-diphenyl-
Extensive literature searches did not yield specific mechanistic preclinical biological investigations for the compound 2(3H)-Quinazolinethione, 3,4-diphenyl-. The available research primarily focuses on the oxygen analogue, 2,3-diphenyl-4(3H)-quinazolinone, and other quinazolinone or quinazoline derivatives.
Therefore, detailed information regarding the prediction of binding affinities and modes, specific receptor interactions, or preclinical in vivo mechanistic studies for 2(3H)-Quinazolinethione, 3,4-diphenyl- is not available in the public domain based on the conducted searches. The scientific community's focus appears to be on related quinazolinone structures, for which a significant body of research exists.
Advanced Applications in Chemical Sciences
Quinazolinethiones in Material Science Research
The unique photophysical properties of heterocyclic compounds have made them attractive candidates for development in material science. The investigations into quinazolinethione derivatives, including the 3,4-diphenyl substituted variant, explore their potential as functional materials.
Fluorescent Compound Development
The development of novel fluorescent materials is a significant area of research, with applications ranging from bio-imaging to organic light-emitting diodes (OLEDs). Quinazoline-based compounds, in general, have been explored for their fluorescent properties. Research into related quinazoline (B50416) structures indicates that the emission properties can be tuned by altering substituents on the heterocyclic ring. For instance, the introduction of donor-acceptor moieties can lead to compounds with charge-transfer characteristics, influencing their fluorescence quantum yields and emission wavelengths. While broad studies on quinazoline derivatives suggest a potential for fluorescence, specific data detailing the development and quantum yield of 2(3H)-Quinazolinethione, 3,4-diphenyl- as a fluorescent compound are not extensively available in the public domain.
Applications as Dyes and Pigments
Heterocyclic compounds have historically formed the basis for many synthetic dyes and pigments due to their chromophoric systems. The quinazolinone moiety, a close structural relative of quinazolinethione, has been incorporated into reactive dyes for textile applications. These dyes often function by forming covalent bonds with fibers like silk, wool, and cotton, providing good fastness properties. The color of these dyes can be modified by the strategic placement of auxochromes and by extending the conjugation of the system. Although the foundational structure suggests potential, specific studies detailing the synthesis and performance of 2(3H)-Quinazolinethione, 3,4-diphenyl- as a dye or pigment are not prominently featured in available research literature.
Agrochemical Research and Development
The quinazoline scaffold is recognized in medicinal and agrochemical chemistry as a "privileged structure" due to its ability to bind to various biological targets. This has prompted research into its derivatives for potential use as pesticides.
Fungicidal Applications
Fungal pathogens pose a significant threat to agriculture, necessitating the development of new antifungal agents. The general class of 2,3-disubstituted 4(3H)-quinazolinones has been evaluated for antifungal properties against various plant pathogens. Studies on these related compounds have shown that the nature of the substituents at the 2 and 3 positions of the quinazolinone ring plays a critical role in their antifungal efficacy. While these findings suggest that the quinazolinone skeleton is a promising starting point for developing new fungicides, specific data on the fungicidal spectrum and activity of 2(3H)-Quinazolinethione, 3,4-diphenyl- remain limited.
Future Directions and Emerging Research Avenues
Development of Quinazolinethione-Based Chemical Probes and Tools:The development of chemical probes is a highly specialized area of research. There is no indication in the literature that 2(3H)-Quinazolinethione, 3,4-diphenyl- has been developed or utilized as a chemical probe or tool.
Due to the absence of specific research on "2(3H)-Quinazolinethione, 3,4-diphenyl-," writing an article that is both detailed and strictly focused on this compound, as required by the instructions, cannot be fulfilled at this time. Generalizing from related compounds would violate the core requirement to focus solely on the specified molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
